molecular formula C6H3ClF2N2O B8528936 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-

3-Pyridinecarboxamide, 2-chloro-5,6-difluoro-

Cat. No.: B8528936
M. Wt: 192.55 g/mol
InChI Key: JBLHYAFLUQSWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- is a chemical compound with the molecular formula C6H3ClF2N2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- can be achieved through several synthetic routes. One common method involves the selective chlorination and fluorination of nicotinamide derivatives. For instance, starting from 2,6-dichloro-5-fluoro-nicotinic acid, selective removal of chlorine atoms and subsequent hydrolysis can yield 2-chloro-5-fluoro-nicotinic acid, which can then be further fluorinated to obtain 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- .

Industrial Production Methods

Industrial production methods for 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic hydrogenation, selective halogenation, and controlled hydrolysis under specific conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- include other halogenated nicotinamide derivatives, such as:

Uniqueness

3-Pyridinecarboxamide, 2-chloro-5,6-difluoro- is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. The combination of these halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H3ClF2N2O

Molecular Weight

192.55 g/mol

IUPAC Name

2-chloro-5,6-difluoropyridine-3-carboxamide

InChI

InChI=1S/C6H3ClF2N2O/c7-4-2(6(10)12)1-3(8)5(9)11-4/h1H,(H2,10,12)

InChI Key

JBLHYAFLUQSWOF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1F)F)Cl)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-chloro-5,6-difluoronicotinonitrile (89.66 g, 514 mmol), acetamide (66.8 g, 1130 mmol), THF (337.5 mL), and water (113 mL) was added palladium(II) chloride (1.822 g, 10.27 mmol) with stirring. The reaction mixture was stirred at 60° C. for 18 hours under a nitrogen atmosphere. The reaction mixture was subsequently cooled to room temperature and was added to a stirred mixture of EtOAc (900 mL), hexane (90 mL) and water (180 mL). The layers were allowed to separate and the aqueous layer was removed. The organic layer was washed with water (180 mL) and concentrated on a rotary evaporator at 29° C. to afford an oil that solidified. The solid was suspended in hexanes (270 mL) and filtered after 1 hour. The flask was rinsed forward with hexanes (50 mL). The filter cake was washed with additional hexanes (20 mL) and dried in a vacuum oven at 40° C. to give the title compound as a light tan solid (82.21 g, 83%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.93 (s br, 1H), 8.10 (s br, 1H), 8.32-8.37 (m 1H).
Quantity
89.66 g
Type
reactant
Reaction Step One
Quantity
66.8 g
Type
reactant
Reaction Step One
Name
Quantity
337.5 mL
Type
reactant
Reaction Step One
Name
Quantity
113 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
270 mL
Type
solvent
Reaction Step Two
Name
palladium(II) chloride
Quantity
1.822 g
Type
catalyst
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four
Yield
83%

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